molecular formula C20H27NO2 B1532970 N-[2-(2-Ethoxyethoxy)benzyl]-2-isopropylaniline CAS No. 1040682-20-9

N-[2-(2-Ethoxyethoxy)benzyl]-2-isopropylaniline

Cat. No.: B1532970
CAS No.: 1040682-20-9
M. Wt: 313.4 g/mol
InChI Key: WGDWPRJGNNZURT-UHFFFAOYSA-N
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Description

N-[2-(2-Ethoxyethoxy)benzyl]-2-isopropylaniline is a substituted aniline derivative characterized by a benzyl group bearing a 2-ethoxyethoxy substituent at the ortho position and an isopropyl group at the ortho position of the aniline ring. Its molecular formula is C₂₀H₂₇NO₂, with a molecular weight of 313.43 g/mol.

This compound is part of a broader class of N-benzyl aniline derivatives, which are studied for applications in medicinal chemistry and materials science. Its synthesis likely involves palladium-catalyzed coupling or nucleophilic aromatic substitution, though steric effects from the isopropyl group may necessitate optimized reaction conditions .

Properties

IUPAC Name

N-[[2-(2-ethoxyethoxy)phenyl]methyl]-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-4-22-13-14-23-20-12-8-5-9-17(20)15-21-19-11-7-6-10-18(19)16(2)3/h5-12,16,21H,4,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDWPRJGNNZURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1CNC2=CC=CC=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Variations

The following compounds share the N-[2-(2-ethoxyethoxy)benzyl] backbone but differ in substituents on the aniline ring, leading to distinct physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituent (Aniline) Position Notable Properties (Inferred)
N-[2-(2-Ethoxyethoxy)benzyl]-2-isopropylaniline C₂₀H₂₇NO₂ 313.43 Isopropyl 2 Moderate lipophilicity, steric hindrance
N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine C₂₃H₂₅NO₂ 347.45 Naphthalene 1 Enhanced π-π interactions, lower solubility in polar solvents
N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline C₂₇H₃₃NO₃ 419.56 3-Phenylpropoxy 2 High steric bulk, increased lipophilicity
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline C₂₄H₃₅NO₃ 385.54 Heptyloxy 3 High flexibility, membrane permeability
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline C₂₃H₂₅NO₃ 363.45 Phenoxyethoxy 4 Electron-withdrawing effects, H-bonding capacity

Property Comparisons

Lipophilicity and Solubility
  • Heptyloxy Derivative (C₂₄H₃₅NO₃): The long alkyl chain increases lipophilicity (logP ~5.2 estimated), favoring solubility in non-polar solvents but reducing aqueous solubility. This property is advantageous for lipid membrane penetration in drug design .
  • Isopropyl Derivative (C₂₀H₂₇NO₂): Moderate lipophilicity (logP ~3.8) balances solubility in both polar and non-polar media, making it versatile for synthetic applications .
Steric and Electronic Effects
  • Naphthalenamine Analog (C₂₃H₂₅NO₂): The naphthalene ring enhances aromatic stacking interactions, which could improve binding affinity in biological targets but may complicate crystallization .

Biological Activity

N-[2-(2-Ethoxyethoxy)benzyl]-2-isopropylaniline is a compound of interest due to its potential biological activities. This article focuses on its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound this compound features a unique structure that contributes to its biological properties. The presence of the ethoxyethoxy group enhances its solubility and potential interactions with biological targets.

Chemical Structure

  • Molecular Formula : C₁₈H₂₅N₃O₃
  • Molecular Weight : 321.40 g/mol

Antiviral Activity

Research indicates that compounds structurally similar to this compound exhibit antiviral properties, particularly against HIV-1. A study demonstrated that certain derivatives showed significant inhibition of virus-induced cytopathogenicity in MT-4 cells, with EC50 values in the submicromolar range .

Herbicidal Activity

Similar compounds have been noted for their herbicidal activity, particularly as inhibitors of pyruvate dehydrogenase complex (PDHc), which is crucial for plant metabolism. This suggests potential applications in agricultural chemistry .

Study 1: Anti-HIV-1 Activity

A study synthesized a series of derivatives based on structural modifications of uracil and urea, evaluating their anti-HIV-1 activity. Results indicated that some derivatives exhibited strong inhibitory effects on HIV-1 replication, suggesting a promising avenue for further research into similar compounds .

Study 2: Herbicide Development

Research into phenylurea herbicides revealed mechanisms by which soil bacteria metabolize these compounds. This highlights the environmental interactions of similar chemical structures and their potential ecological impact .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityEC50 (µM)Reference
This compoundAntiviral (HIV-1)<0.001
3-(3,5-Dimethylbenzyl)uracilAntiviral (HIV-1)0.5
Phenylurea HerbicidesHerbicidalVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2-Ethoxyethoxy)benzyl]-2-isopropylaniline
Reactant of Route 2
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N-[2-(2-Ethoxyethoxy)benzyl]-2-isopropylaniline

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